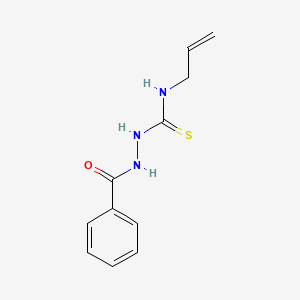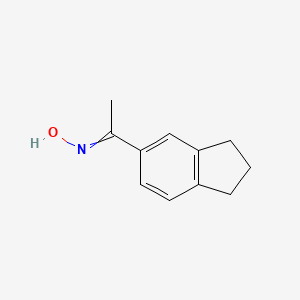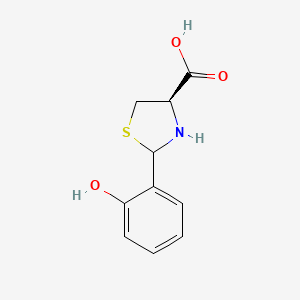
Acetamide, 2-chloro-N-((2,3-dimethoxyphenyl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Acetamide, 2-chloro-N-((2,3-dimethoxyphenyl)methyl)-” is a chemical compound with the molecular formula C10H12ClNO3 . It is a derivative of chloroacetamide, which is a chlorinated organic compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized by the condensation of ethyl 2-(2-isopropylphenoxy) acetic acid with 1,2-diaminobenzene .Molecular Structure Analysis
The molecular structure of “Acetamide, 2-chloro-N-((2,3-dimethoxyphenyl)methyl)-” can be represented by the SMILES stringO=C(CCl)NC1=CC=C(OC)C(OC)=C1 .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
The compound has been synthesized and studied for its antimicrobial activity . The results of the screening revealed that the compounds showed appreciable antibacterial activity against Gram-positive and Gram-negative bacteria . However, the compounds did not exhibit any potential antifungal activity .
Synthesis of Fluconazole Analogues
As a part of the program to develop new antifungal agents, a series of fluconazole analogues were designed and synthesized . One of the triazole moieties in fluconazole was replaced with 2H-1,4-benzothiazin-3(4H)-one or 2H-1,4-benzoxazin-3(4H)-one moiety . The new chemical entities thus synthesized were screened against various fungi and they were observed that the result compounds are potent inhibitors of Candida strains .
Anti-cancer Activity
The compound has been used in the synthesis of 2-(9-oxoacridin-10(9H)-yl)-N-phenyl acetamide derivatives through condensation of 2-chloro-N-phenyl acetamides with acridone molecule . All the synthesized compounds were screened for their anti-cancer activity against three diverse cell lines including breast (MCF-7), cervical (HeLa) and lung adenocarcinoma (A-549) employing standard MTT assay .
Cytotoxic Activity
Three series of novel AHL analogs were synthesized and evaluated for their in vitro cytotoxic activity against four human cancer cell lines . The SARs investigation indicated that AHLs with a terminal phenyl group, especially those with the chalcone scaffold had remarkably enhanced cytotoxicity than those with the hydrophobic side chains .
Analgesic Profile
A series of acetaminophen (APAP) analogs, 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2-(3H)-yl)-N-(4-hydroxyphenyl)alkane-carboxamides, bearing a heterocyclic moiety linked to the p-acylaminophenol fragment, were prepared . Unexpectedly, the products described maintained the in vivo analgesic profile, while the characteristic hepatotoxicity of APAP was consistently reduced .
Nitric Oxide Synthesis
The compound has been synthesized as an isoquinoline precursor (IQP) and tested on isolated gastric smooth muscle preparations (SMPs) from rats to determine its effects on spontaneous contractile activity . The data suggest that IQP has an additional specific action affecting the intracellular signaling pathways of 5-HT . Using immunohistochemistry, it was found that the combination of 5-HT and IQP affected the density and intensity of nNOS-positive cells, which increase significantly in the myenteric plexus and SM cells .
Propiedades
IUPAC Name |
2-chloro-N-[(2,3-dimethoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3/c1-15-9-5-3-4-8(11(9)16-2)7-13-10(14)6-12/h3-5H,6-7H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTHPPDALZURBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90230273 |
Source


|
| Record name | Acetamide, 2-chloro-N-((2,3-dimethoxyphenyl)methyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90230273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetamide, 2-chloro-N-((2,3-dimethoxyphenyl)methyl)- | |
CAS RN |
80364-71-2 |
Source


|
| Record name | Acetamide, 2-chloro-N-((2,3-dimethoxyphenyl)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080364712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, 2-chloro-N-((2,3-dimethoxyphenyl)methyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90230273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(7-chloroquinolin-4-yl)thio]acetate](/img/structure/B1305208.png)

![ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B1305211.png)


![Methyl 2-(1-[1,1'-biphenyl]-4-ylethylidene)-1-hydrazinecarboxylate](/img/structure/B1305215.png)







